6-Bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylamine and 3-methyl-2-bromoquinoline.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, to form the quinoline core.
Bromination: The quinoline core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common techniques include:
Refluxing: Refluxing the reaction mixture to maintain a constant temperature and ensure complete reaction.
Purification: Purification of the product through recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains .
Scientific Research Applications
6-Bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-methylquinoline-4-carboxylate: Lacks the 4-methylphenyl group, resulting in different chemical properties.
3-Methyl-2-(4-methylphenyl)quinoline-4-carboxylate: Lacks the bromine atom, affecting its reactivity and biological activity.
Uniqueness
6-Bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to the presence of both the bromine atom and the 4-methylphenyl group, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications in research and industry .
Properties
CAS No. |
6742-55-8 |
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Molecular Formula |
C18H13BrNO2- |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C18H14BrNO2/c1-10-3-5-12(6-4-10)17-11(2)16(18(21)22)14-9-13(19)7-8-15(14)20-17/h3-9H,1-2H3,(H,21,22)/p-1 |
InChI Key |
IJKOKQJXLDYBKI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C)C(=O)[O-] |
Origin of Product |
United States |
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